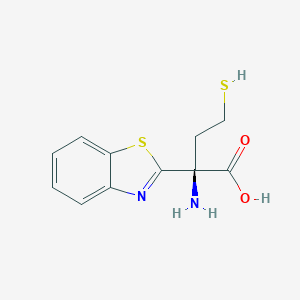

(2S)-2-amino-2-(1,3-benzothiazol-2-yl)-4-sulfanylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

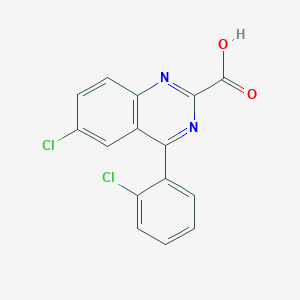

“(2S)-2-amino-2-(1,3-benzothiazol-2-yl)-4-sulfanylbutanoic acid” is a chemical compound that is not widely documented in the literature. It contains a benzothiazole moiety, which is a bicyclic molecule composed of a benzene ring fused to a thiadiazole .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials have been used in the synthesis of benzothiazole compounds .Aplicaciones Científicas De Investigación

Substrate for Glutamine Transaminase K

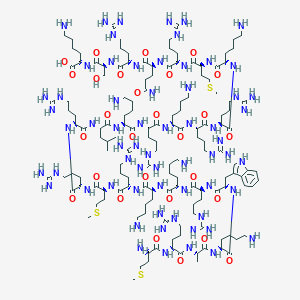

S-2-Benzothiazolyl-L-homocysteine is the homocysteine analog of BTC and serves as an excellent substrate for purified glutamine transaminase K from mitochondria and cytosol .

Proteomics Research

This compound is used in proteomics research, a branch of molecular biology that studies proteins and their structures .

Anti-Tubercular Compounds

Benzothiazole-based compounds, such as this one, have shown promise in the synthesis of new anti-tubercular compounds. They have demonstrated better inhibition potency against M. tuberculosis compared to standard reference drugs .

Antimicrobial Activity

Compounds containing the benzothiazole nucleus have been found to possess antimicrobial properties .

Anticancer Activity

Benzothiazole derivatives have shown potential as anticancer agents. The 2-(4-aminophenyl) benzothiazoles, for instance, are a novel class of potent and selective antitumor agents .

Anti-Diabetic Activity

Benzothiazole derivatives have also been found to possess anti-diabetic properties .

Propiedades

IUPAC Name |

(2S)-2-amino-2-(1,3-benzothiazol-2-yl)-4-sulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S2/c12-11(5-6-16,10(14)15)9-13-7-3-1-2-4-8(7)17-9/h1-4,16H,5-6,12H2,(H,14,15)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQLXSCBEBRMII-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(CCS)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)[C@](CCS)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908056 |

Source

|

| Record name | 2-(1,3-Benzothiazol-2-yl)homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-amino-2-(1,3-benzothiazol-2-yl)-4-sulfanylbutanoic acid | |

CAS RN |

102818-95-1 |

Source

|

| Record name | L-Homocysteine, S-2-benzothiazolyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102818951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1,3-Benzothiazol-2-yl)homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does the structure of BTHcy relate to its activity compared to similar compounds?

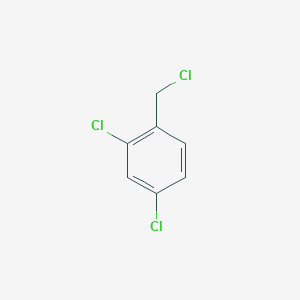

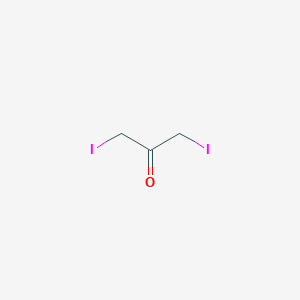

A: BTHcy is a structural analog of S-(1,2-dichlorovinyl)-L-cysteine (DCVCys) and S-(1,2-dichlorovinyl)-L-homocysteine (DCVHcy), both known nephrotoxins. [] While BTHcy itself is not reported as nephrotoxic, its study provides insights into the metabolism of these related compounds. Interestingly, while both DCVCys and DCVHcy are metabolized by kidney microsomal N-acetyltransferase, DCVHcy exhibits significantly lower rates of N-acetylation compared to DCVCys. [] This difference in detoxification pathways may contribute to the higher nephrotoxic potential observed for DCVHcy compared to DCVCys. []

- Stevens, J. L., et al. "Purification and characterization of human kidney cytosolic cysteine conjugate beta-lyase activity." Journal of Biological Chemistry 265.31 (1990): 18731-18736.

- Monks, T. J., et al. "Metabolic activation and detoxication of nephrotoxic cysteine and homocysteine S-conjugates." Drug Metabolism and Disposition 19.1 (1991): 154-159.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.